Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
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Overview
Description
METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, along with various functional groups such as oxo, carbamoyl, and sulfanylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Fusion with Quinazoline Ring: The thiazole ring is then fused with a quinazoline ring through a series of condensation reactions.
Introduction of Functional Groups: Functional groups such as oxo, carbamoyl, and sulfanylidene are introduced through specific reagents and reaction conditions, such as oxidation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE can be compared with other similar compounds, such as:
Thiazoloquinazolines: Compounds with similar thiazole and quinazoline ring structures but different functional groups.
Oxolan Derivatives: Compounds containing the oxolan ring but with different substituents.
Carbamoyl Derivatives: Compounds with carbamoyl groups but different core structures.
Properties
Molecular Formula |
C18H17N3O5S2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
methyl 5-oxo-3-(oxolan-2-ylmethylcarbamoyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-17(24)9-4-5-11-12(7-9)21-14(20-15(11)22)13(28-18(21)27)16(23)19-8-10-3-2-6-26-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
FJPSTVMTTWZVAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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